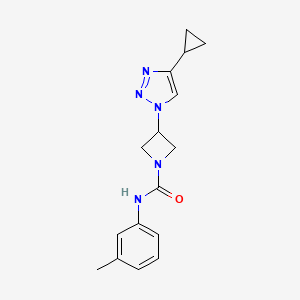

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide

Beschreibung

The compound 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide features a unique scaffold combining an azetidine ring (a strained 4-membered nitrogen heterocycle), a 1,2,3-triazole moiety substituted with a cyclopropyl group, and a 3-methylphenyl carboxamide. The 3-methylphenyl substituent may influence lipophilicity and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

3-(4-cyclopropyltriazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-11-3-2-4-13(7-11)17-16(22)20-8-14(9-20)21-10-15(18-19-21)12-5-6-12/h2-4,7,10,12,14H,5-6,8-9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGZZVVGKSXUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide” typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can

Biologische Aktivität

The compound 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 282.33 g/mol. The structure features a cyclopropyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the azetidine ring further contributes to its unique properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Preparation of Intermediates : Starting materials undergo cyclization and functionalization to yield the final product.

- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating promising pharmacological properties.

Anticancer Activity

Research has shown that compounds containing triazole rings often exhibit significant anticancer properties. For instance:

- Mechanism of Action : The triazole moiety may interact with biological targets such as enzymes or receptors involved in cancer pathways.

- Case Studies : In vitro studies demonstrate that derivatives with similar structures have induced apoptosis in various cancer cell lines, suggesting that this compound may exhibit comparable effects.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MDA-MB-231 | 2.41 | Cell proliferation inhibition |

| HCT-116 | 0.19 | Cytotoxicity |

Antimicrobial Properties

The triazole ring is also associated with antimicrobial activity:

- Compounds with similar structures have shown efficacy against various bacterial strains.

- The mechanism may involve inhibition of cell wall synthesis or interference with metabolic pathways.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Metabolic Stability : Studies indicate that compounds in this class often exhibit acceptable metabolic stability when assessed using human liver microsomes.

- Bioavailability : The presence of functional groups such as the carboxamide may enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of Target Compound and Analogs

Analysis :

- Synthetic Efficiency : The low yield (30%) of compound 2e highlights challenges in introducing pyridinylpyrimidinyl groups, possibly due to steric hindrance or competing reactions. The target compound’s azetidine core may offer synthetic advantages, but data are lacking.

- Triazole Environment : The downfield NH-triazole signal (δ 13.0 ppm) in compound (2) suggests strong hydrogen bonding or electron withdrawal, absent in the target compound due to its cyclopropyl substitution.

- Aromatic Groups: The target’s 3-methylphenyl group is less complex than 2e’s pyridinylpyrimidinyl-aminophenyl system, which could reduce synthetic complexity and improve solubility.

Spectroscopic and Structural Characterization

- Infrared Spectroscopy : The target compound’s carboxamide group is expected to show C=O stretching near 1680 cm⁻¹, similar to 2e . The absence of pyridinylpyrimidinyl groups in the target may simplify its IR profile.

- NMR : The azetidine CH2 protons are anticipated in the δ 3–4 ppm range, aligning with CH2 signals in compound (2) (δ 3.4 ppm) . The cyclopropyl group’s protons may appear as multiplets near δ 1–2 ppm.

Functional Group Reactivity

- Triazole Reactivity : Compound (2) undergoes nucleophilic substitution with ethyl chloroformate , suggesting that the target compound’s triazole group could participate in similar reactions, albeit modulated by the cyclopropyl substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.